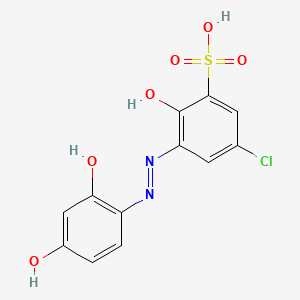
8-羟基-DPAT
描述
二苯胺三氟甲磺酸盐 (DPAT) 是一种有机催化剂,因其在各种化学反应中的效率和多功能性而受到关注。它尤其以其在合成 β-烯胺酮和螺杂环化合物中的作用而闻名。 DPAT 因其环境友好性和易于操作而受到重视,使其成为学术界和工业界普遍的选择 .
科学研究应用
DPAT 在科学研究中具有广泛的应用,包括:
作用机制
DPAT 通过在各种化学反应中充当催化剂来发挥其作用。它通过降低反应的活化能并为反应发生提供有利环境来促进所需产物的形成。 DPAT 催化的反应中涉及的分子靶点和途径包括羰基化合物的活化和形成导致最终产物的中间体 .
生化分析
Biochemical Properties
8-OH-DPAT plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a full agonist of the 5-HT1A receptor, which is a subtype of serotonin receptors . Additionally, 8-OH-DPAT has been found to act as an agonist of the 5-HT7 receptor and as a serotonin reuptake inhibitor . These interactions are crucial for its effects on neurotransmission and its potential therapeutic applications. The compound’s ability to bind to these receptors and modulate their activity underlies its diverse pharmacological effects, including antidepressant, anxiolytic, and antiemetic properties .
Cellular Effects
8-OH-DPAT exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 8-OH-DPAT has been shown to affect the serotonergic system, which plays a role in learning and memory . It can impair performance in tasks involving spatial information processing, such as the Morris water maze, by interacting with 5-HT1A receptors in the hippocampus . Additionally, 8-OH-DPAT has been observed to reduce oxidative stress and protect retinal cells from damage, highlighting its potential neuroprotective effects .
Molecular Mechanism
The molecular mechanism of action of 8-OH-DPAT involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a 5-HT1A receptor agonist, 8-OH-DPAT binds to these receptors and activates them, leading to downstream signaling events . This activation can result in the inhibition of adenylate cyclase, reducing cyclic AMP levels and modulating neurotransmitter release . Additionally, 8-OH-DPAT’s interaction with 5-HT7 receptors and its role as a serotonin reuptake inhibitor further contribute to its complex pharmacological profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-OH-DPAT can change over time. The compound has a biological half-life of approximately 1.5 hours . Studies have shown that repeated administration of 8-OH-DPAT can lead to different responses in functional pre- and postsynaptic 5-HT1A receptors . For example, systemic administration of 8-OH-DPAT can impair learning tasks mediated by hippocampal mechanisms . Additionally, 8-OH-DPAT has been found to reduce lipofuscin accumulation and oxidative damage in retinal cells over extended periods .
Dosage Effects in Animal Models
The effects of 8-OH-DPAT vary with different dosages in animal models. In mice, intraperitoneal injection of 8-OH-DPAT at doses of 1, 2, and 4 mg/kg has been studied for its impact on spontaneous alternation behavior in a Y-maze . Higher doses of 8-OH-DPAT have been associated with decreased locomotor activity and increased perseverative behavior . Additionally, 8-OH-DPAT has been shown to induce compulsive checking behavior in rats, with varying effects depending on the dosage and duration of treatment .
Metabolic Pathways
8-OH-DPAT is involved in several metabolic pathways, including its interaction with enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation . The metabolic pathways of 8-OH-DPAT involve hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted in the urine . These metabolic processes are essential for the compound’s clearance from the body and its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 8-OH-DPAT within cells and tissues are influenced by various factors. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, 8-OH-DPAT interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . These interactions are crucial for the compound’s pharmacological activity and its ability to modulate serotonergic signaling.
Subcellular Localization
The subcellular localization of 8-OH-DPAT is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, 8-OH-DPAT has been shown to localize to the axon hillock of motoneurons, where it activates 5-HT1A receptors and inhibits motoneuron firing . This localization is essential for its role in modulating neuronal activity and its potential therapeutic applications in neurological disorders.
准备方法
合成路线和反应条件
使用 DPAT 合成 β-烯胺酮涉及在温和反应条件下将 β-二酮与酰胺或胺缩合。 这种方法具有成本效益且腐蚀性低,可提供良好至优异的产率 . 该反应通常在 DPAT 作为催化剂存在的情况下进行,它促进所需产物的形成,而无需苛刻条件或昂贵的试剂。
工业生产方法
在工业环境中,DPAT 用作各种有机合成过程中的催化剂。 其在螺杂环化合物生产中的应用涉及一锅法合成,其中 DPAT 催化 5,5-二甲基-1,3-环己二酮、硫脲和醛在回流乙醇中的反应 . 这种方法效率高,可提供中等至良好产率的所需化合物。
化学反应分析
反应类型
DPAT 参与几种类型的化学反应,包括:
缩合反应: DPAT 催化 β-二酮与酰胺或胺缩合形成 β-烯胺酮.
脱水糖基化: DPAT 用于在微波照射下对碳水化合物半缩醛的直接脱水糖基化反应.
常见试剂和条件
DPAT 参与的反应中使用的常见试剂包括 β-二酮、酰胺、胺和碳水化合物半缩醛。 反应通常在温和条件下进行,通常在室温或在乙醇中回流 .
主要形成的产物
DPAT 参与的反应形成的主要产物包括 β-烯胺酮、螺杂环化合物和糖基化产物。 这些产物是合成药物和其他有机化合物的宝贵中间体 .
相似化合物的比较
类似化合物
与 DPAT 类似的化合物包括其他有机催化剂,如吡咯烷鎓盐和铵三氟甲磺酸盐 . 这些化合物具有相似的催化性能,并用于各种有机合成反应。
DPAT 的独特性
DPAT 的独特性在于其效率高、腐蚀性低且易于操作。 它在温和反应条件下提供良好至优异的产率,使其成为学术界和工业界应用的理想选择 .
属性
IUPAC Name |
7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14/h5-7,14,18H,3-4,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXGJMSKWNBENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897384 | |
| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78950-78-4 | |
| Record name | 8-OH-DPAT | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78950-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078950784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXY-2-(DI-N-PROPYLAMINO)TETRALIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWS1724PX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 8-OH-DPAT?
A1: 8-OH-DPAT exhibits high affinity and selectivity as an agonist for serotonin 5-HT1A receptors. [, , , , , , ] These receptors are found both pre- and postsynaptically in the central nervous system and play a crucial role in various physiological processes including mood regulation, anxiety, and neuroendocrine function. [, , , , , , , , ]
Q2: How does 8-OH-DPAT activation of 5-HT1A receptors influence neuronal activity?
A2: Depending on the location and type of 5-HT1A receptor, 8-OH-DPAT can exert diverse effects. Activation of presynaptic 5-HT1A autoreceptors, located on serotonin neurons in the raphe nuclei, leads to a decrease in serotonin release. [, ] Conversely, stimulating postsynaptic 5-HT1A receptors on target neurons in various brain regions can either increase or decrease their firing rate, contributing to the compound's complex pharmacological profile. [, , , , ]
Q3: Can 8-OH-DPAT interact with receptors other than 5-HT1A receptors?
A3: While highly selective for 5-HT1A receptors, some studies suggest 8-OH-DPAT may interact with other receptor subtypes, albeit with lower affinity. For instance, it displays a tenfold higher affinity for the α2B-adrenergic receptor subtype compared to the α2A subtype. [] Additionally, 8-OH-DPAT has been reported to influence dopamine-mediated behaviors, although the precise mechanisms remain to be fully elucidated. []
Q4: Does 8-OH-DPAT affect neuroendocrine function?
A4: Yes, studies demonstrate that 8-OH-DPAT administration can influence the release of several hormones. It has been shown to increase plasma levels of adrenocorticotropic hormone (ACTH) and oxytocin, likely via activation of hypothalamic 5-HT1A receptors. [, ] Furthermore, research suggests 8-OH-DPAT can modulate corticosterone and prolactin release. [] These findings highlight the compound's intricate involvement in neuroendocrine regulation.
Q5: How do structural modifications of 8-OH-DPAT influence its activity and selectivity?
A5: Research suggests that even subtle structural changes to 8-OH-DPAT can significantly alter its pharmacological profile. For instance, the 5-HT agonist 5-hydroxy-3-(di-n-propylamino)chroman (5-OH-DPAC), which differs only slightly in structure from 8-OH-DPAT, exhibits similar efficacy in facilitating male rat sexual behavior but is approximately three times less potent. [] These findings emphasize the importance of structure-activity relationship (SAR) studies in optimizing the pharmacological properties of 8-OH-DPAT and developing novel compounds with improved selectivity and potency.
Q6: How is 8-OH-DPAT metabolized in vivo?
A6: While specific details on the metabolic pathways of 8-OH-DPAT are limited in the provided research, it is generally understood that drugs are often metabolized by enzymes in the liver. This metabolic process can lead to the formation of active or inactive metabolites, influencing the drug's overall efficacy and duration of action. [, ]
Q7: What behavioral effects have been observed following 8-OH-DPAT administration in animal models?
A7: 8-OH-DPAT induces a range of behavioral effects in animal models. It has been shown to increase punished responding in pigeons while decreasing unpunished responding, suggesting potential anxiolytic-like effects. [] Additionally, 8-OH-DPAT can induce hypothermia in rodents, an effect often used as a measure of 5-HT1A receptor function. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


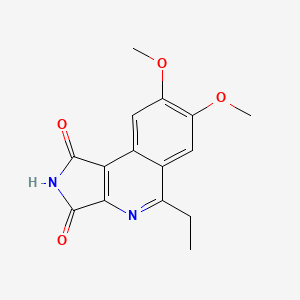
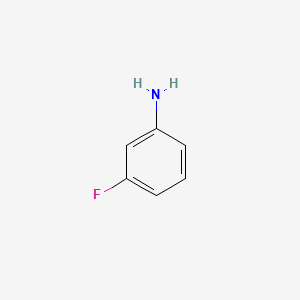
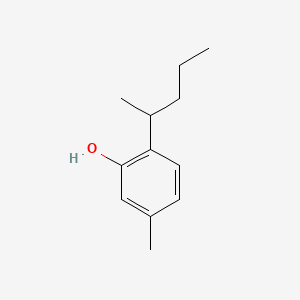
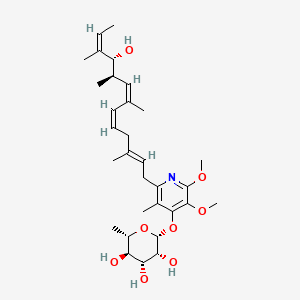

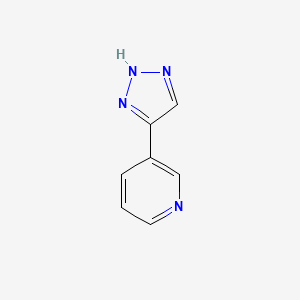
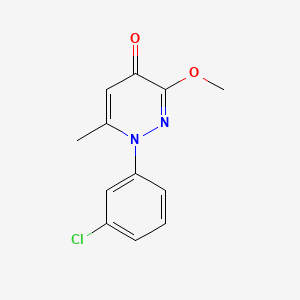
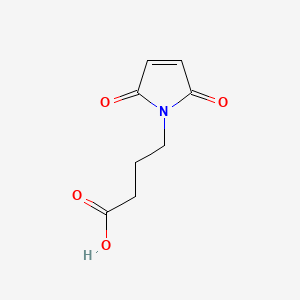
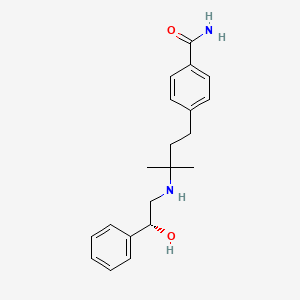



![N-[(4-Aminophenyl)methyl]adenosine](/img/structure/B1664155.png)
